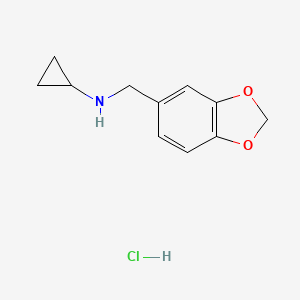
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDBP, and it is a derivative of the methylenedioxyphenethylamine (MDMA) family. MDBP is a cyclopropane analog of MDMA, and it has been shown to exhibit similar properties to MDMA.
Wirkmechanismus
MDBP acts on the central nervous system by releasing serotonin and inhibiting its reuptake, leading to increased levels of the neurotransmitter in the synaptic cleft. This results in a cascade of effects, including increased dopamine release and inhibition of norepinephrine reuptake, which contribute to the compound's psychoactive properties.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of physiological and biochemical effects, including increased heart rate and blood pressure, hyperthermia, and changes in mood and behavior. These effects are similar to those produced by other compounds in the N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride family and are thought to be related to the compound's actions on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
MDBP has several advantages for use in laboratory experiments, including its ability to produce consistent and reproducible effects on the central nervous system. However, the compound's psychoactive properties may also pose limitations for certain types of experiments, and caution must be exercised when handling and administering the compound.
Zukünftige Richtungen
There are several potential future directions for research on MDBP, including further investigation of its potential therapeutic applications, as well as its effects on the central nervous system and other physiological systems. Additionally, studies on the compound's pharmacokinetics and metabolism may help to better understand its effects and potential uses.
Synthesemethoden
The synthesis of MDBP involves the reaction of 3,4-methylenedioxybenzaldehyde with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final product, N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
MDBP has been investigated for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology. Studies have shown that MDBP exhibits similar properties to N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride, such as serotonin release and inhibition of reuptake, which may make it a potential candidate for the treatment of various psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9;/h1,4-5,9,12H,2-3,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBYKYQPPLGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one](/img/structure/B2400589.png)
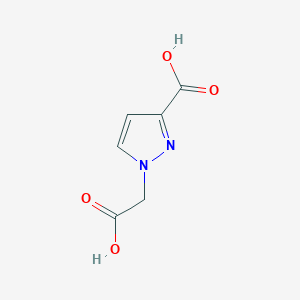
![2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2400593.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
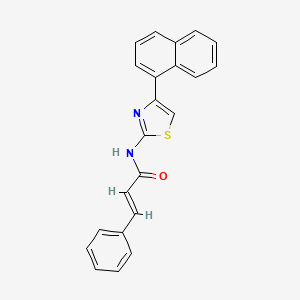
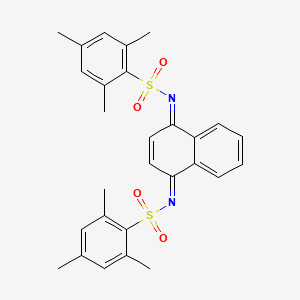
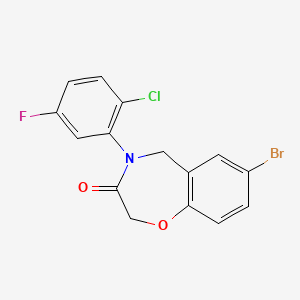
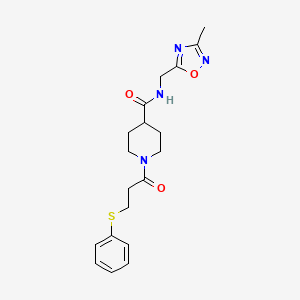
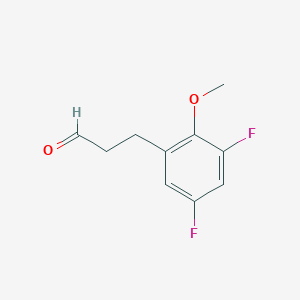
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide](/img/structure/B2400608.png)